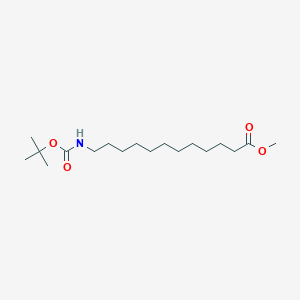
(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid is a chiral organic compound with two hydroxyl groups and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-oxobutanoic acid using chiral catalysts or enzymes. Another method includes the Sharpless asymmetric dihydroxylation of 2-methyl-2-butenoic acid, followed by hydrolysis to yield the desired dihydroxy acid .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. For example, engineered strains of bacteria such as Serratia marcescens have been utilized to produce optically pure (2R,3R)-2,3-butanediol, which can then be oxidized to form the target compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary or secondary alcohols.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for other chiral compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of (2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering cellular redox states and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-rel-2,3-Dihydroxy-2-methylbutanoic Acid: The enantiomer of the target compound, with similar chemical properties but different biological activities.
2,3-Butanediol: A related compound with two hydroxyl groups but lacking the carboxylic acid group.
Tartaric Acid: Contains two hydroxyl groups and two carboxylic acid groups, used in similar applications but with different stereochemistry.
Uniqueness
(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.
Properties
CAS No. |
19774-31-3 |
|---|---|
Molecular Formula |
C₅H₁₀O₄ |
Molecular Weight |
134.13 |
Synonyms |
(R*,R*)-2,3-Dihydroxy-2-methylbutanoic Acid; erythro-2,3-Dihydroxy-2-methylbutyric Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)


